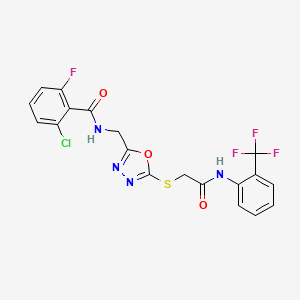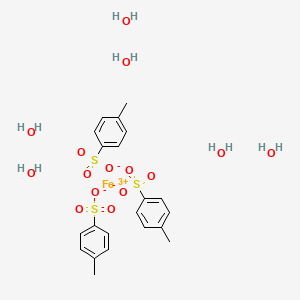
Iron(III) p-toluenesulfonate hexahydrate
Vue d'ensemble
Description
Iron(III) p-toluenesulfonate hexahydrate, also known as Iron (III) 4-methyl-benzenesulfonic acid salt hexahydrate, is a technical grade compound with the linear formula (CH3C6H4SO3)3Fe · 6H2O . It is often used as an oxidant in various chemical reactions .
Synthesis Analysis
Iron(III) p-toluenesulfonate hexahydrate can be used as an oxidant in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization . It can also be used in the synthesis of iron(III) complex of pyridoxal-4-methylthiosemicarbazone .Molecular Structure Analysis
The molecular formula of Iron(III) p-toluenesulfonate hexahydrate is (CH3C6H4SO3)3Fe · 6H2O . Its molecular weight is 677.52 .Chemical Reactions Analysis
Iron(III) p-toluenesulfonate hexahydrate is used as an oxidizing agent in the synthesis of manganese dioxide nanoparticles as modifiers for conducting polymers . It is also used in the synthesis of poly(thiophene phenylenes) (PThP) .Physical And Chemical Properties Analysis
Iron(III) p-toluenesulfonate hexahydrate is a solid substance that should be stored at room temperature . It has a melting point of over 300°C .Applications De Recherche Scientifique
- Iron(III) p-toluenesulfonate hexahydrate serves as an effective oxidant in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization . PEDOT is a conductive polymer widely used in organic electronics, sensors, and energy storage devices.
- Researchers utilize this compound to form the iron(III) complex of pyridoxal-4-methylthiosemicarbazone . Such complexes play a crucial role in coordination chemistry, bioinorganic chemistry, and medicinal applications.
- As a precursor material, Iron(III) p-toluenesulfonate hexahydrate contributes to the synthesis of Fe, N, and S functionalized carbon electrocatalysts. These materials are essential for the oxygen reduction reaction (ORR) in fuel cells and metal-air batteries .
- Beyond PEDOT, this compound also participates in the synthesis of poly(thiophene phenylenes) (PThP) . PThP-based materials exhibit semiconducting properties and find applications in organic photovoltaics and light-emitting devices.
Polymerization Catalyst:
Complexation Chemistry:
Electrocatalysis:
Conducting Polymers:
Mécanisme D'action
Target of Action
Iron(III) p-toluenesulfonate hexahydrate primarily targets the polymerization process of certain heterocyclic monomers, such as Ethylenedioxythiophene (EDOT) . It acts as an oxidant in these reactions, facilitating the formation of conductive polymers .
Mode of Action
The compound interacts with its targets by acting as an oxidant . In the presence of a heterocyclic monomer like EDOT, it facilitates the polymerization process, leading to the formation of conductive polymers . It can also be used in the synthesis of iron(III) complex of pyridoxal-4-methylthiosemicarbazone .
Biochemical Pathways
The primary biochemical pathway affected by Iron(III) p-toluenesulfonate hexahydrate is the polymerization of heterocyclic monomers . The compound’s oxidizing action enables the formation of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(thiophene phenylenes) (PThP) . These polymers have various applications in electronics and materials science.
Pharmacokinetics
As a technical grade compound, it is primarily used in industrial and research settings rather than in biological systems .
Result of Action
The molecular result of the compound’s action is the formation of conductive polymers . On a cellular level, the effects would depend on the specific context and application. For instance, in the context of materials science, these polymers could enhance the conductivity of materials .
Action Environment
The action of Iron(III) p-toluenesulfonate hexahydrate can be influenced by various environmental factors. For instance, the efficiency of the polymerization reaction can be increased by using organic solvents such as isopropyl alcohol, methanol, or acetone . Additionally, safety precautions should be taken to avoid dust formation and inhalation of vapors, mist, or gas .
Safety and Hazards
Iron(III) p-toluenesulfonate hexahydrate is classified as an eye irritant (Eye Dam. 1) according to GHS classification . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas . It is recommended to use personal protective equipment and ensure adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
iron(3+);4-methylbenzenesulfonate;hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2/q;;;+3;;;;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACZRMXNSYHQMG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33FeO15S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(III) p-toluenesulfonate hexahydrate | |
CAS RN |
312619-41-3 | |
| Record name | Iron(III) p-toluenesulfonate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary application of Iron(III) p-toluenesulfonate hexahydrate in the provided research?
A1: Across these studies, Iron(III) p-toluenesulfonate hexahydrate consistently serves as an oxidant in the polymerization of 3,4-ethylenedioxythiophene (EDOT) to produce poly(3,4-ethylenedioxythiophene) (PEDOT) [, , , , , , , ]. PEDOT is a highly conductive polymer with applications in various electronic devices.
Q2: How does the concentration of Iron(III) p-toluenesulfonate hexahydrate affect PEDOT synthesis?
A2: Research indicates that varying the concentration of Iron(III) p-toluenesulfonate hexahydrate during PEDOT synthesis significantly influences the resulting polymer's properties. Increased oxidant concentration leads to larger PEDOT particle sizes and higher doping levels []. This directly impacts the electrical conductivity and Seebeck coefficient of the polymer, critical parameters for thermoelectric applications.
Q3: Beyond concentration, does the form of Iron(III) p-toluenesulfonate hexahydrate matter in PEDOT applications?
A3: Yes, the research highlights the importance of the physical form of Iron(III) p-toluenesulfonate hexahydrate. In the fabrication of aluminum capacitors, the compound is used in solid electrolyte polymerization alongside EDOT. The weight ratio between these two components significantly affects the capacitor's capacitance [].
Q4: The studies mention "modified carbon nanotubes." Is there a link to Iron(III) p-toluenesulfonate hexahydrate?
A4: While not directly involved in modifying carbon nanotubes, Iron(III) p-toluenesulfonate hexahydrate plays a crucial role in devices utilizing both these components. In aluminum capacitors, the compound is used to polymerize EDOT onto carbon nanotube-modified electrodes []. Similarly, in hybrid thermoelectric films, PEDOT nanoparticles synthesized using Iron(III) p-toluenesulfonate hexahydrate are combined with carbon nanotubes [, ].
Q5: What other materials demonstrate compatibility with Iron(III) p-toluenesulfonate hexahydrate in these applications?
A5: The research showcases compatibility with a range of materials. These include polyurethane for creating stretchable, conductive fibers [], poly(diallyldimethylammonium chloride) as a stabilizer during PEDOT nanoparticle synthesis [, ], and sodium dodecyl sulfate as both an emulsifier and stabilizer in PEDOT/silver nanocomposite production [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-{[(2Z)-3-(aminocarbonyl)-8-methoxy-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2778768.png)
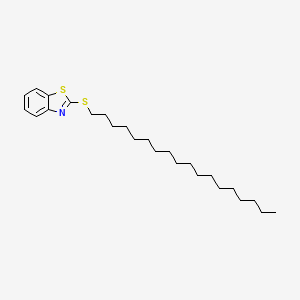

![N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2778773.png)
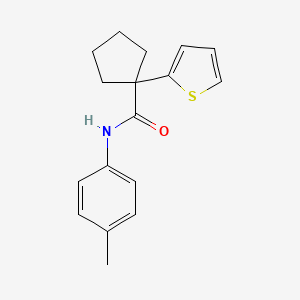
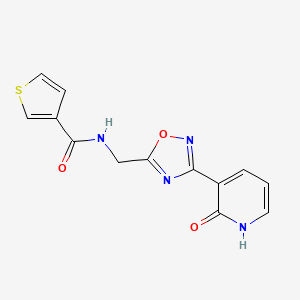

![1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2778779.png)

![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778783.png)

